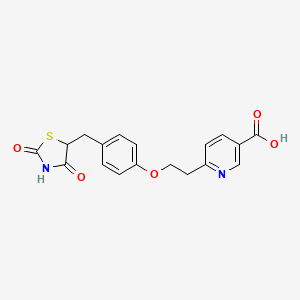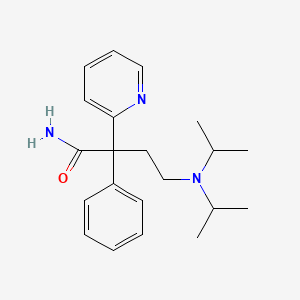
Risperidon-E-Oxim
Übersicht
Beschreibung
Risperidone Z-oxime is a chemical compound with the following systematic name: 3- [2- [4- (6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4 H -pyrido [1,2- a ]pyrimidin-4-one . Its molecular formula is C₂₃H₂₇FN₄O₂ , and it has a molar mass of approximately 410.48 g/mol .
Molecular Structure Analysis
The molecular structure of Risperidone Z-oxime consists of a pyrido[1,2-a]pyrimidin-4-one core with a piperidine ring and a fluorinated benzisoxazole moiety. The oxime functional group is attached to the piperidine nitrogen. The overall structure contributes to its pharmacological properties and interactions .
Chemical Reactions Analysis
Risperidone Z-oxime may undergo various chemical reactions, including hydrolysis, oxidation, and photolysis. Stability-indicating high-performance liquid chromatography (HPLC) methods can be employed to assess its degradation under different stress conditions .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Rolle in der pharmazeutischen Chemie
Oxime, wie z. B. Risperidon-E-Oxim, stellen eine wichtige Klasse in der pharmazeutischen Chemie dar. Sie sind bekannt für ihre weit verbreiteten Anwendungen als Antidote gegen Organophosphate (OP), Medikamente und Zwischenprodukte für die Synthese verschiedener pharmakologischer Derivate . Oxime-Stereoisomere besitzen wichtige pharmakologische Eigenschaften, und Studien haben gezeigt, dass Z-Isomere stabiler und dominanter sind als E-Isomere .
Antidot bei Organophosphatvergiftung
Oxime haben aufgrund ihrer Wirksamkeit als Antidote gegen Nervengifte große Popularität erlangt. Dies wird durch ihre Fähigkeit erreicht, das Enzym Acetylcholinesterase (AChE) zu reaktivieren . Organophosphatvergiftungen stellen weiterhin eine große Bedrohung für den Menschen dar und machen fast eine Million Vergiftungsfälle pro Jahr aus, die weltweit zu mindestens 20.000 Todesfällen führen .
Antibakterielle Eigenschaften
Cephalosporine auf Oximgrundlage haben sich als eine wichtige Klasse von Medikamenten mit verbesserter Wirksamkeit und einem breiten Spektrum an antimikrobieller Aktivität gegen grampositive und gramnegative Krankheitserreger herausgestellt .
Antifungale Eigenschaften
Oxime, einschließlich this compound, sind für ihre antifungalen Aktivitäten bekannt .
Entzündungshemmende Eigenschaften
Oxime sind für ihre entzündungshemmenden Aktivitäten bekannt .
Antioxidative Eigenschaften
Oxime sind auch für ihre antioxidativen Aktivitäten bekannt .
Antikrebs-Eigenschaften
Oxime wurden auf ihr potenzielles Antikrebs-Potenzial untersucht .
Rolle bei der Behandlung von Schizophrenie
This compound ist eine potenzielle Verunreinigung, die in kommerziellen Präparaten von Risperidon gefunden wird
Wirkmechanismus
Target of Action
Risperidone E-Oxime, also known as Risperidone, primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play crucial roles in various neurological and psychological processes. The D2 receptors are involved in motor activity, motivation, and reward, while the 5-HT2A receptors are implicated in various functions including mood regulation, anxiety, and cognition .
Mode of Action
Risperidone E-Oxime acts as an antagonist at both dopaminergic D2 and serotonergic 5-HT2A receptors . This means it binds to these receptors and inhibits their activity. The drug has a higher affinity for 5-HT2A receptors, binding to them 10-20 times more strongly than to D2 receptors . This dual antagonism is thought to reduce overactivity in certain brain pathways, thereby alleviating symptoms of mental health disorders .
Biochemical Pathways
Risperidone E-Oxime’s action on D2 and 5-HT2A receptors affects several biochemical pathways. By inhibiting D2 receptors, it reduces the overactivity of central mesolimbic pathways, which are associated with positive symptoms of schizophrenia such as hallucinations and delusions . By blocking 5-HT2A receptors, it modulates the activity of mesocortical pathways, which are linked to the negative and cognitive symptoms of schizophrenia . Additionally, risperidone has been shown to normalize increased inflammatory parameters and restore anti-inflammatory pathways in models of neuroinflammation .
Pharmacokinetics
It is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its active metabolite, 9-hydroxyrisperidone . The elimination of 9-hydroxyrisperidone is decreased with age . The pharmacokinetics of risperidone and 9-hydroxyrisperidone show high interindividual variability, which is partly explained by genetic polymorphisms in the CYP2D6 gene .
Result of Action
The antagonism of D2 and 5-HT2A receptors by Risperidone E-Oxime leads to a reduction in the symptoms of mental health disorders such as schizophrenia and bipolar disorder . By reducing overactivity in certain brain pathways, it can alleviate hallucinations, delusions, mood disturbances, and other symptoms associated with these conditions .
Action Environment
The action of Risperidone E-Oxime can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by factors such as the patient’s age, liver function, and genetic makeup . Furthermore, the drug’s efficacy and stability may be influenced by factors such as the patient’s adherence to medication, diet, and concomitant use of other medications .
Biochemische Analyse
Biochemical Properties
Risperidone E-Oxime interacts with various enzymes and proteins. It is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . The plasma drug concentrations vary hugely among individuals, and are associated with the CYP2D6 phenotypes .
Cellular Effects
Risperidone E-Oxime, like its parent compound risperidone, has effects on various types of cells and cellular processes. It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Risperidone E-Oxime exerts its effects at the molecular level through various mechanisms. It is thought to reduce overactivity in the brain through inhibition of dopaminergic D2 receptors and serotonergic 5-HT2A receptors .
Temporal Effects in Laboratory Settings
The effects of Risperidone E-Oxime over time in laboratory settings have been observed. Studies have shown that the plasma levels of Risperidone E-Oxime have great inter- and intraindividual variations .
Dosage Effects in Animal Models
In animal models, the effects of Risperidone E-Oxime vary with different dosages. Low doses of risperidone resulted in control levels of vacuous chewing movements (VCMs) after 6 months of treatment, whereas high doses of risperidone produced VCM in the same range as haloperidol .
Metabolic Pathways
Risperidone E-Oxime is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Risperidone Z-oxime involves the conversion of Risperidone to its corresponding oxime derivative. This can be achieved through a reaction between Risperidone and hydroxylamine hydrochloride in the presence of a base. The resulting Risperidone oxime can then be selectively converted to the Z-isomer through a reductive amination reaction using sodium cyanoborohydride and acetic acid.", "Starting Materials": [ "Risperidone", "Hydroxylamine hydrochloride", "Base", "Sodium cyanoborohydride", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve Risperidone and hydroxylamine hydrochloride in a suitable solvent and add a base such as triethylamine. Stir the mixture at room temperature for several hours to allow for the oximation reaction to occur.", "Step 2: Extract the Risperidone oxime product and purify it using standard chromatography techniques.", "Step 3: Dissolve the Risperidone oxime in a mixture of acetic acid and water and add sodium cyanoborohydride. Stir the mixture at room temperature for several hours to allow for the reductive amination reaction to occur.", "Step 4: Purify the resulting Risperidone Z-oxime product using standard chromatography techniques." ] } | |
CAS-Nummer |
691007-09-7 |
Molekularformel |
C23H28F2N4O2 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
3-[2-[4-[C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3 |
InChI-Schlüssel |
BRCINVRBDDVLDW-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F |
SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F |
Kanonische SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F |
Aussehen |
Assay:≥98%A solid |
Synonyme |
3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)




![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)



